4-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)oxy]pyridine-2-carboxamide
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Overview
Description
4-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)oxy]pyridine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
The synthesis of 4-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)oxy]pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materialsReaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown significant biological activity, including anticancer properties.
Medicine: It is being explored as a potential therapeutic agent for the treatment of various cancers due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. This mechanism involves the binding of the compound to the ATP-binding site of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression .
Comparison with Similar Compounds
Similar compounds include other pyrazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent CDK2 inhibitor.
1,2,3-Triazole derivatives: These compounds also exhibit significant biological activities. The uniqueness of 4-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)oxy]pyridine-2-carboxamide lies in its specific structural features that enhance its binding affinity and selectivity for CDK2
Properties
Molecular Formula |
C16H17N7O2 |
---|---|
Molecular Weight |
339.35 g/mol |
IUPAC Name |
4-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]oxypyridine-2-carboxamide |
InChI |
InChI=1S/C16H17N7O2/c1-9-20-15-12(6-19-22(15)2)16(21-9)23-7-11(8-23)25-10-3-4-18-13(5-10)14(17)24/h3-6,11H,7-8H2,1-2H3,(H2,17,24) |
InChI Key |
BFTDRQGJYGSQQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CC(C3)OC4=CC(=NC=C4)C(=O)N |
Origin of Product |
United States |
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